

Spectroscopic Profile of Vanillylamine: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pure **vanillylamine**, an important biogenic amine and a key intermediate in the biosynthesis of capsaicinoids. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of **vanillylamine** in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For **vanillylamine** (C₈H₁₁NO₂), both ¹H and ¹³C NMR are essential for confirming its identity and purity.

¹H NMR Data

The proton NMR spectrum of **vanillylamine** exhibits characteristic signals corresponding to the aromatic protons, the methylene protons, the methoxy group protons, and the amine protons. The chemical shifts are influenced by the solvent used and the concentration of the sample.

Table 1: ¹H NMR Spectroscopic Data for **Vanillylamine**



Protons	Chemical Shift (δ) ppm	Multiplicity	Integration
Aromatic (H-2, H-5, H-6)	6.7 - 7.0	Multiplet	3H
Methylene (-CH ₂ -NH ₂)	~3.8	Singlet	2H
Methoxy (-OCH₃)	~3.9	Singlet	3H
Amine (-NH ₂)	Broad singlet	2H	
Phenolic (-OH)	Broad singlet	1H	_

Note: The chemical shifts of the amine (-NH₂) and phenolic (-OH) protons are variable and depend on solvent, concentration, and temperature. These signals may also undergo deuterium exchange upon addition of D₂O.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the **vanillylamine** molecule.

Table 2: 13C NMR Spectroscopic Data for Vanillylamine

Carbon Atom	Chemical Shift (δ) ppm
C-4 (C-OH)	~145
C-3 (C-OCH ₃)	~148
C-1 (C-CH ₂ NH ₂)	~130
C-5	~115
C-2	~112
C-6	~121
-CH ₂ -NH ₂	~46
-OCH₃	~56



Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an aromatic amine like **vanillylamine** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of pure **vanillylamine** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for labile protons.
- Instrument Setup: The NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical spectral width: 0-12 ppm.
 - A relaxation delay of 1-2 seconds is generally sufficient.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical spectral width: 0-200 ppm.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are usually required due to the lower natural abundance of ¹³C and its longer relaxation times.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **vanillylamine** will show characteristic



absorption bands for its phenolic, amine, ether, and aromatic functionalities.

Table 3: IR Spectroscopic Data for Vanillylamine

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenolic)	3300-3400 (broad)	Strong
N-H stretch (primary amine)	3300-3500 (two bands)	Medium
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-2950	Medium
C=C stretch (aromatic)	1500-1600	Medium-Strong
C-N stretch (aromatic amine)	1250-1335	Medium-Strong
C-O stretch (aryl ether)	1200-1275 (asymmetric)	Strong
C-O stretch (aryl ether)	1020-1075 (symmetric)	Strong
N-H bend (primary amine)	1590-1650	Medium
O-H bend (phenolic)	1330-1440	Medium

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

For a solid sample like **vanillylamine**, the following Attenuated Total Reflectance (ATR) or KBr pellet method can be used:

ATR Method:

- Ensure the ATR crystal is clean.
- Place a small amount of the solid vanillylamine sample onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.



- Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- KBr Pellet Method:
 - Grind a small amount of vanillylamine (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
 - Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules like **vanillylamine**.

Table 4: Mass Spectrometry Data for **Vanillylamine** (Electron Impact)

m/z	Interpretation	Relative Intensity
153	Molecular ion [M]+	High
152	[M-H] ⁺	High
138	[M-CH ₃] ⁺	Medium
137	$[M-NH_2]^+$ or $[M-CH_4]^+$	High
136	[M-NH ₃]+	High
122	[M-CH ₂ NH ₂]+	Medium
108	[M-CH ₂ NH ₂ - CH ₂] ⁺	Low
77	[C ₆ H ₅]+	Medium

Note: The fragmentation pattern can provide valuable structural information. The base peak is often at m/z 137 or 152.



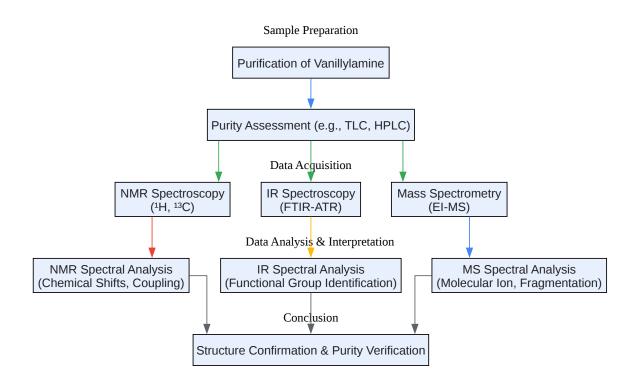
Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the pure vanillylamine sample into the
 mass spectrometer, typically via a direct insertion probe or after separation by gas
 chromatography (GC-MS).
- Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Workflow Visualization

The general workflow for obtaining and analyzing spectroscopic data for a pure compound like **vanillylamine** can be visualized as follows:





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Caption: Workflow for Spectroscopic Analysis of Vanillylamine.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a robust analytical profile for pure **vanillylamine**. The detailed experimental protocols offer a foundation for researchers to obtain high-quality, reproducible data for the identification, characterization, and quality assessment of this important compound in various scientific and industrial applications.



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